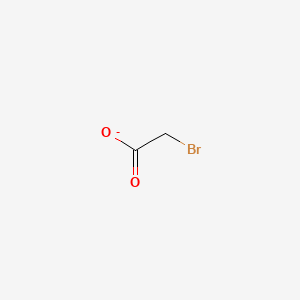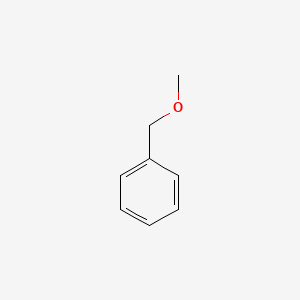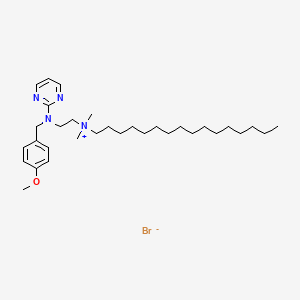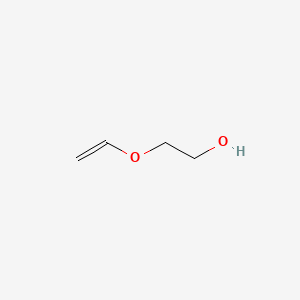
Camoensine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Camoensine is a member of indolizines, an organic heterotetracyclic compound, a bridged compound and a delta-lactam.
Applications De Recherche Scientifique
Phytochemical Screening and Potential Therapeutic Properties
A study aimed at finding substances of pharmacological interest in various medicinal plants, including Camoensine, highlighted its potential in the treatment of obesity and other diseases. The research emphasized the importance of phytochemical screenings and the discovery of bioactive compounds, particularly phenolic compounds, saponins, and dietary fiber in plants like this compound (Simão et al., 2014).
Chemotaxonomic Characterization in Plant Species
In the botanical field, this compound's presence in certain plant species, such as Orphanodendron, has been used to support phylogenetic classifications. The detection of this compound and related alkaloids in these plants has contributed to understanding their placement within the Papilionoideae subfamily, offering insights into plant taxonomy and evolutionary relationships (Kite, 2017).
Convergent Evolution in Photosynthesis
Research on Crassulacean acid metabolism (CAM), a water-use efficient adaptation of photosynthesis, suggests the possibility of convergent evolution involving compounds like this compound. The study on Kalanchoë, a CAM species, indicates that changes in protein sequence and gene expression, potentially involving compounds like this compound, underpin this evolutionary adaptation. This research provides insights into the molecular mechanisms of CAM and its independent emergence in plant species (Yang et al., 2017).
Potential in Tumor Therapy
An in vitro study assessing a variety of natural extracts for tumoricidal effects included this compound. This research contributes to the understanding of the potential use of natural compounds, including this compound, in cancer treatment and chemotherapy drug discovery (Mazzio & Soliman, 2009).
Chemotaxonomic Markers in Genus Melolobium
This compound has been characterized as a major alkaloid in various species of the genus Melolobium. This finding is significant for chemotaxonomic studies, helping to differentiate and classify plant species based on their chemical profiles. The presence of this compound and other alkaloids in Melolobium species contributes to understanding the genus's phytochemical diversity (Wyk et al., 1988).
Propriétés
Numéro CAS |
58845-83-3 |
|---|---|
Formule moléculaire |
C14H18N2O |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
(1R,9S,10R)-7,14-diazatetracyclo[7.6.1.02,7.010,14]hexadeca-2,4-dien-6-one |
InChI |
InChI=1S/C14H18N2O/c17-14-5-1-3-13-10-7-11(9-16(13)14)12-4-2-6-15(12)8-10/h1,3,5,10-12H,2,4,6-9H2/t10-,11+,12-/m1/s1 |
Clé InChI |
BQLVLWNCTINETI-GRYCIOLGSA-N |
SMILES isomérique |
C1C[C@@H]2[C@H]3C[C@H](CN2C1)C4=CC=CC(=O)N4C3 |
SMILES |
C1CC2C3CC(CN2C1)C4=CC=CC(=O)N4C3 |
SMILES canonique |
C1CC2C3CC(CN2C1)C4=CC=CC(=O)N4C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


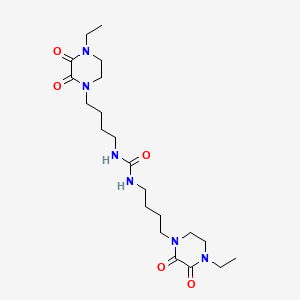

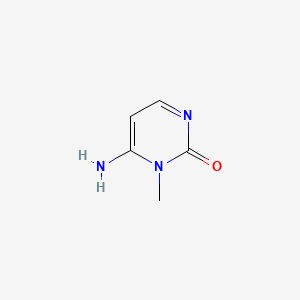
![8-({3-[({3-[(4,6,8-Trisulfonaphthalen-1-yl)carbamoyl]phenyl}carbamoyl)amino]benzoyl}amino)naphthalene-1,3,5-trisulfonic acid](/img/structure/B1195938.png)
